2,6-Dimethyl-7-octene-2,3,6-triol

Vue d'ensemble

Description

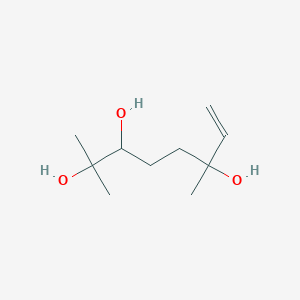

2,6-Dimethyl-7-octene-2,3,6-triol is an organic compound with the molecular formula C10H20O3. It is a member of the aliphatic alcohol family and is characterized by the presence of three hydroxyl groups and a double bond in its structure . This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-7-octene-2,3,6-triol typically involves multi-step organic reactions. One common method includes the hydroboration-oxidation of 2,6-dimethyl-7-octene, followed by selective oxidation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require the use of reagents such as borane (BH3) and hydrogen peroxide (H2O2) under controlled temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the hydrogenation and oxidation steps. The process is optimized to minimize by-products and maximize the efficiency of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethyl-7-octene-2,3,6-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the double bond to a single bond, producing saturated alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that cubenol exhibits potential antimicrobial properties against certain bacteria and fungi. Its structure allows it to disrupt microbial cell membranes, making it a candidate for developing natural preservatives in food and cosmetics .

Flavoring and Fragrance Industry

Cubenol is noted for its pleasant aroma, which makes it suitable for use in the flavoring and fragrance industries. It can be utilized in perfumes and food products to enhance sensory qualities .

Industrial Uses

The chemical reactivity of cubenol due to its hydroxyl groups allows it to participate in various organic reactions. This makes it useful in synthetic organic chemistry for producing other complex molecules .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of cubenol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as a natural antimicrobial agent in food preservation.

Case Study 2: Wine Production

Cubenol has been identified as a volatile compound produced during the fermentation process in winemaking. Its presence contributes to the complexity of wine aromas and flavors, enhancing the sensory profile of various wines . Research on non-Saccharomyces yeasts has shown that these microorganisms can influence the production of cubenol during fermentation, leading to improved wine quality .

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-7-octene-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2,6-Dimethyloct-7-ene-2,3,6-triol

- 3,7-Dimethyloct-1-ene-3,6,7-triol

Comparison: 2,6-Dimethyl-7-octene-2,3,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the double bond and hydroxyl groups can significantly influence the compound’s reactivity and interaction with biological targets .

Activité Biologique

2,6-Dimethyl-7-octene-2,3,6-triol (DMO) is an aliphatic alcohol characterized by its unique molecular structure, which includes three hydroxyl groups and a double bond. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that DMO exhibits antimicrobial activity against various pathogens. A study demonstrated that DMO effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism likely involves disrupting bacterial cell membranes due to its amphiphilic nature, allowing it to penetrate microbial cells more effectively .

Antioxidant Activity

DMO has also been studied for its antioxidant properties . The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. In vitro assays have shown that DMO can significantly decrease the levels of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

In addition to its antimicrobial and antioxidant activities, DMO has been evaluated for its cytotoxic effects on cancer cells. Preliminary studies suggest that DMO may induce apoptosis (programmed cell death) in certain cancer cell lines. This effect is hypothesized to be mediated through the activation of intrinsic apoptotic pathways, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of DMO is primarily attributed to its structural features:

- Hydroxyl Groups : These groups can form hydrogen bonds with biological macromolecules, enhancing interaction with enzymes and receptors.

- Double Bond : The presence of a double bond allows for potential reactivity with electrophiles, which may modulate various biochemical pathways.

Comparative Analysis

To better understand the unique properties of DMO, a comparison with similar compounds can be insightful.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,6-Dimethyloct-7-ene-2,3,6-triol | C10H20O3 | Antimicrobial, Antioxidant |

| 3,7-Dimethyloct-1-ene-3,6,7-triol | C10H20O3 | Antioxidant |

| Hydroxycitronellal | C10H18O3 | Antimicrobial, Anti-inflammatory |

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of DMO against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), highlighting its potential use in food preservation and clinical settings .

- Antioxidant Activity Assessment : In a controlled experiment measuring oxidative stress markers in human cell lines treated with DMO, there was a notable decrease in malondialdehyde (MDA) levels—an indicator of lipid peroxidation—demonstrating its protective effects against oxidative damage .

- Cytotoxicity on Cancer Cells : A study involving human breast cancer cells (MCF-7) treated with varying concentrations of DMO showed dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, indicating apoptosis induction .

Propriétés

IUPAC Name |

2,6-dimethyloct-7-ene-2,3,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYFGLAROLNGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CCC(C)(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570395 | |

| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73815-21-1 | |

| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.